Pyrazolo[1,5-a]pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[1,5-a]pyridin-3-ol is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyridine ring
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyridin-3-ol derivatives have been identified as inhibitors of Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
The compound interacts with its targets, the TRKs, by inhibiting their activities . This inhibition is achieved by the compound binding to the kinase domain of the TRKs, preventing their activation and subsequent downstream signaling .
Biochemical Pathways
Upon activation, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells . By inhibiting TRKs, this compound disrupts these pathways, potentially leading to the inhibition of cell proliferation and induction of cell death .
Result of Action
The inhibition of TRKs by this compound can result in the inhibition of cell migration, cell cycle arrest in the G2/M phase, and apoptosis of cancer cells . This can lead to a decrease in the proliferation of cancer cells and potentially to the shrinkage of tumors .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of electron-donating groups (EDGs) at position 7 on the fused ring of the compound can improve both the absorption and emission behaviors . This suggests that the compound’s action, efficacy, and stability can be influenced by its chemical environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyridin-3-ol typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This reaction can be carried out under various conditions, including microwave irradiation, which has been shown to enhance the reaction efficiency and yield . The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol or acetonitrile, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters, such as temperature, pressure, and solvent choice, can improve the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Pyrazolo[1,5-a]pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolo[1,5-a]pyridin-3-one, while reduction can produce various reduced derivatives of the parent compound .
Scientific Research Applications
Pyrazolo[1,5-a]pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. .
Industry: Utilized in the development of fluorescent probes and materials with unique photophysical properties.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Another fused heterocyclic compound with similar biological activities but differing in the nitrogen atom positions within the ring system.
Pyrazolo[3,4-d]pyrimidine: Known for its use as a scaffold in drug design, particularly for kinase inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits potent anticancer activity and is structurally related to pyrazolo[1,5-a]pyridin-3-ol.
Uniqueness: this compound is unique due to its specific ring fusion and the presence of a hydroxyl group at the 3-position, which can significantly influence its chemical reactivity and biological activity. This structural feature allows for diverse functionalization and the potential to interact with a wide range of biological targets .
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-5-8-9-4-2-1-3-6(7)9/h1-5,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZBJPUFFBQHRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.